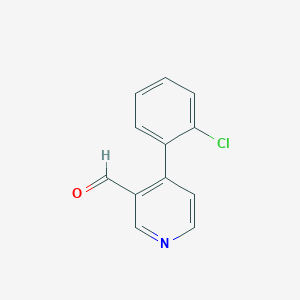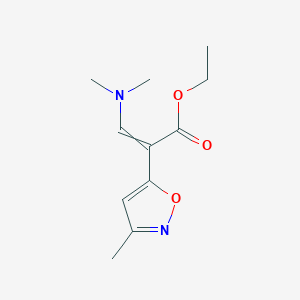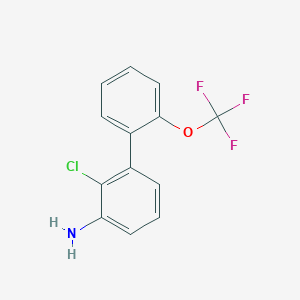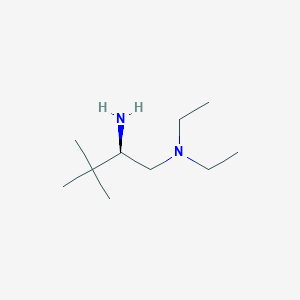
(R)-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is an organic compound with a complex structure that includes both amine and alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with diethyl and dimethyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the alkyl groups or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-Diethyl-2-methylpropane-1,2-diamine
- N1,N1-Diethyl-3-methylbutane-1,2-diamine
- N1,N1-Diethyl-3,3-dimethylpentane-1,2-diamine
Uniqueness
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is unique due to its specific stereochemistry and the presence of both diethyl and dimethyl groups
Propiedades
Fórmula molecular |
C10H24N2 |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
(2R)-1-N,1-N-diethyl-3,3-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-12(7-2)8-9(11)10(3,4)5/h9H,6-8,11H2,1-5H3/t9-/m0/s1 |
Clave InChI |
TWSWWTQEYGSYFZ-VIFPVBQESA-N |
SMILES isomérico |
CCN(CC)C[C@@H](C(C)(C)C)N |
SMILES canónico |
CCN(CC)CC(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


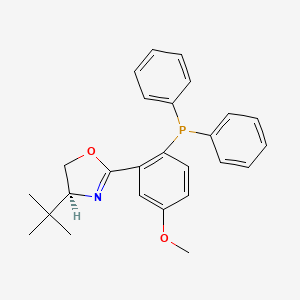
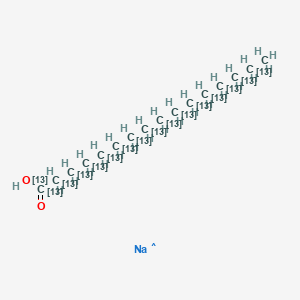
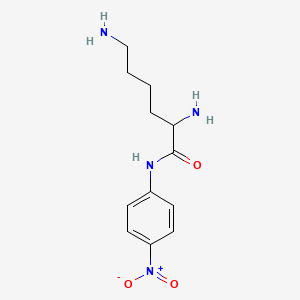
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
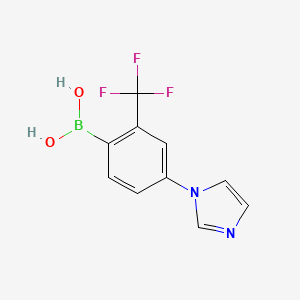

![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)

